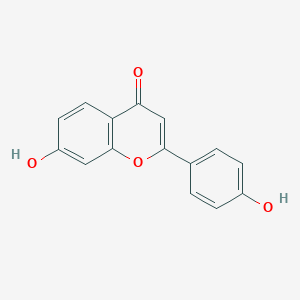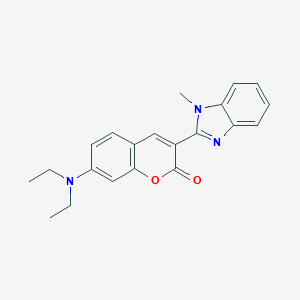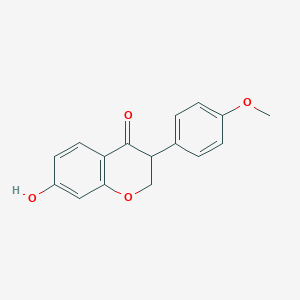
7,4'-Dihydroxyflavone
Vue d'ensemble
Description
7,4’-Dihydroxyflavone (7,4’-DHF) is a flavonoid that can be isolated from Glycyrrhiza uralensis . It is an eotaxin/CCL11 and CBR1 inhibitor with an IC50 of 0.28 μM . It has the ability to consistently suppress eotaxin production and prevent dexamethasone (Dex)‐paradoxical adverse effects on eotaxin production . It inhibits MUC5AC gene expression, mucus production, and secretion via regulation of NF-κB, STAT6, and HDAC2 .
Synthesis Analysis
7,4’-Dihydroxyflavone can be synthesized from Glycyrrhiza uralensis . The enzyme flavonoid synthase II is involved in the synthesis, catalyzing the specific synthesis of 7,4’-Dihydroxyflavone from Glycyrrhiza uralensis .Molecular Structure Analysis
The molecular structure of 7,4’-Dihydroxyflavone has been investigated in various studies .Chemical Reactions Analysis
7,4’-Dihydroxyflavone has been found to have various chemical reactions. For instance, it has been found to inhibit MUC5AC gene expression, mucus production, and secretion via regulation of NF-κB, STAT6, and HDAC2 .Physical And Chemical Properties Analysis
The molecular weight of 7,4’-Dihydroxyflavone is 416.4 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 9 . Its rotatable bond count is 4 .Applications De Recherche Scientifique
Traditional Chinese Medicine
7,4’-Dihydroxyflavone is a flavonoid purified from Glycyrrhiza uralensis , which is one of the most commonly used herbs in traditional Chinese medicine (TCM). It has been shown to significantly inhibit TNF-α production, suggesting its potential anti-inflammatory properties .
Synthetic Biology
In synthetic biology, there’s an established cell catalysis process for the specific synthesis of 7,4’-Dihydroxyflavone through gene overexpression and optimization of reaction conditions. This process has achieved a conversion rate of liquiritigenin to 7,4’-Dihydroxyflavone of 76.67% .
Soil Microbial Biomass
Research has investigated the effect of 7,4’-Dihydroxyflavone on soil microbial biomass and bacterial community structure in rhizosphere model systems. The findings indicate that 7,4’-Dihydroxyflavone does not have an effect on the soil microbial biomass .
Mécanisme D'action
Target of Action
7,4’-Dihydroxyflavone is a flavonoid compound that has been found to interact with several targets. It acts as an antagonist of the μ-opioid receptor and, with lower affinity, of the κ- and δ-opioid receptors . It also inhibits eotaxin/CCL11 and CBR1 .
Mode of Action
7,4’-Dihydroxyflavone interacts with its targets in a specific manner. As an antagonist of the μ-opioid receptor, it prevents the activation of this receptor, thereby modulating the effects of opioids . As an inhibitor of eotaxin/CCL11 and CBR1, it suppresses the production of eosinophil chemotactic factors .
Biochemical Pathways
It has been suggested that it may regulate nf-κb, stat6, and hdac2, thereby inhibiting muc5a gene expression and mucus production
Pharmacokinetics
It is known that flavonoids, in general, have complex pharmacokinetic profiles, with factors such as absorption, distribution, metabolism, and excretion (adme) playing crucial roles . The bioavailability of flavonoids can be influenced by factors such as the chemical structure of the flavonoid, the presence of glycosides, and the individual’s gut microbiota .
Result of Action
The molecular and cellular effects of 7,4’-Dihydroxyflavone’s action are diverse due to its interaction with multiple targets. As an antagonist of opioid receptors, it can modulate the effects of opioids . Its inhibition of eotaxin/CCL11 and CBR1 can suppress the production of eosinophil chemotactic factors, potentially impacting inflammatory responses .
Action Environment
The action, efficacy, and stability of 7,4’-Dihydroxyflavone can be influenced by various environmental factors. For instance, the presence of other compounds can impact its absorption and metabolism, thereby affecting its bioavailability and efficacy . Additionally, factors such as pH and temperature can influence its stability .
Safety and Hazards
When handling 7,4’-Dihydroxyflavone, it is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAWNFIFMLXZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176365 | |
| Record name | 4',7-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',7-Dihydroxyflavone | |
CAS RN |
2196-14-7 | |
| Record name | 7,4′-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2196-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',7-Dihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4',7-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,4'-Dihydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4',7-DIHYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53ZZF57X0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 7,4'-dihydroxyflavone exhibits its biological activity through various mechanisms. In the context of allergic asthma, it effectively inhibits the secretion of eotaxin-1 (CCL11) by human lung fibroblasts []. This inhibition occurs at the transcriptional level, reducing the expression of eotaxin-1 mRNA. The compound also demonstrates the ability to prevent the paradoxical adverse effect of long-term dexamethasone exposure, which typically increases eotaxin production. This protective effect is linked to 7,4'-dihydroxyflavone's ability to inhibit the dexamethasone-induced augmentation of phosphorylated STAT6 (p-STAT6) and impair the expression of histone deacetylase 2 (HDAC2) [].
A:
- Spectroscopic Data: Characterized using various techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS) [, , , , ]. Specific spectral data can be found in the respective publications.
A: While specific data on material compatibility and stability under various conditions is limited within the provided research, 7,4'-dihydroxyflavone's presence in various plant resins suggests a degree of natural stability [, , , ]. Further research focusing on its stability in different solvents, temperatures, and pH ranges would be beneficial to understand its full application potential.
ANone: The provided research primarily focuses on 7,4'-dihydroxyflavone's biological activity rather than catalytic properties. Therefore, further investigation is needed to explore its potential in catalytic applications.
A: Yes, computational chemistry, particularly molecular docking studies, have been employed to investigate the interactions of 7,4'-dihydroxyflavone with potential drug targets. In one study, it was docked against key proteins involved in diabetes mellitus, revealing favorable binding affinities with some targets []. This approach provides valuable insights into the potential mechanisms of action and paves the way for further drug development endeavors.
ANone: Several studies provide insights into the SAR of 7,4'-dihydroxyflavone and related flavonoids:
- Importance of 7-hydroxy group: The presence of a 7-hydroxy group appears crucial for both stimulatory and inhibitory effects on Rhizobium nod gene expression [].
- Flavone structure: Flavones, including 7,4'-dihydroxyflavone, demonstrate higher activity in inducing nod gene expression in Rhizobium compared to isoflavones [].
- Hydroxylation pattern: The specific hydroxylation pattern of 7,4'-dihydroxyflavone influences its estrogenic activity. It exhibits higher selectivity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα) [].
- Prenylation: Studies on prenyltransferase SrCloQ revealed that 7,4'-dihydroxyflavone can be prenylated, with a preference for prenylation on the B-ring []. This modification can potentially alter its biological activity and requires further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














